molecular formula C18H19N3O3S B12451338 5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide

5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide

Cat. No.: B12451338
M. Wt: 357.4 g/mol
InChI Key: YNGUKSKQUYFCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group attached to a phthalazine ring and a trimethylbenzenesulfonamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 4-methoxyphthalazin-1-yl intermediate: This step involves the reaction of phthalic anhydride with methoxyamine to form 4-methoxyphthalazin-1-yl.

    Formation of N,N,2-trimethylbenzenesulfonamide: This intermediate is synthesized by reacting trimethylbenzenesulfonyl chloride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the two intermediates under specific reaction conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).

Major Products Formed

    Oxidation: Formation of 5-(4-hydroxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide.

    Reduction: Formation of this compound amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphthalazin-1-yl derivatives: Compounds with similar phthalazine structures but different substituents.

    Trimethylbenzenesulfonamide derivatives: Compounds with similar sulfonamide structures but different aromatic rings.

Uniqueness

5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide is unique due to the combination of its functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide

InChI

InChI=1S/C18H19N3O3S/c1-12-9-10-13(11-16(12)25(22,23)21(2)3)17-14-7-5-6-8-15(14)18(24-4)20-19-17/h5-11H,1-4H3

InChI Key

YNGUKSKQUYFCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.